2-(4-Methylphenyl)ethane-1-thiol
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Overview
Description
2-(4-Methylphenyl)ethane-1-thiol is an organic compound with the molecular formula C9H12S It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group) Thiols are known for their strong and often unpleasant odors
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Methylphenyl)ethane-1-thiol can be synthesized through several methods. One common method involves the reaction of 4-methylphenylacetic acid with thionyl chloride to form 4-methylphenylacetyl chloride, which is then reacted with hydrogen sulfide to produce the desired thiol . Another method involves the reduction of 4-methylphenylacetonitrile with lithium aluminum hydride, followed by the reaction with hydrogen sulfide .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of 4-methylphenylacetonitrile in the presence of a suitable catalyst, followed by thiolation using hydrogen sulfide . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides, such as 2,2’-dithiobis(4-methylphenyl)ethane.
Reduction: The thiol group can be reduced to form the corresponding sulfide.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.
Major Products Formed
Scientific Research Applications
2-(4-Methylphenyl)ethane-1-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)ethane-1-thiol involves its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property is crucial in biological systems, where disulfide bonds play a key role in protein folding and stability . The compound can also act as a nucleophile, participating in various substitution reactions .
Comparison with Similar Compounds
2-(4-Methylphenyl)ethane-1-thiol can be compared with other thiols such as ethanethiol and 2-mercaptoethanol. Unlike these simpler thiols, this compound has a more complex aromatic structure, which imparts unique chemical properties and reactivity . Similar compounds include:
Ethanethiol: A simple thiol with a strong odor, used as an odorant in natural gas.
2-Mercaptoethanol: Commonly used in biochemistry for reducing disulfide bonds in proteins.
Properties
IUPAC Name |
2-(4-methylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8-2-4-9(5-3-8)6-7-10/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAERHCBCNBDZCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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